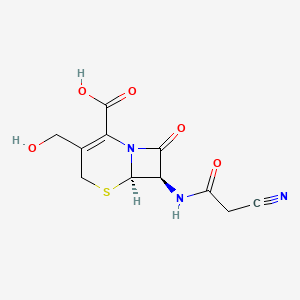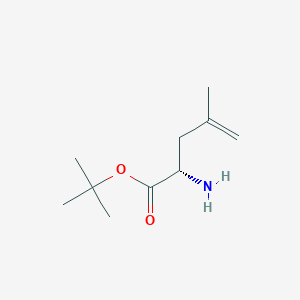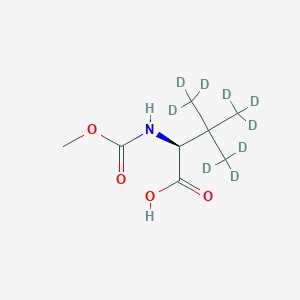
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4',4',4'-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 typically involves the incorporation of deuterium into the valine structure. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which is subsequently reacted with acids to form the desired compound .
Industrial Production Methods
Industrial production of deuterated compounds like N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and cost-efficiency, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of valine.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that may have improved pharmacokinetic properties.
Industry: Utilized in the production of specialized materials and as a reference standard in quality control processes
作用機序
The mechanism of action of N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s metabolic stability and reaction kinetics, leading to different biological effects compared to non-deuterated analogs. These effects are often studied to understand the compound’s potential therapeutic benefits and to optimize its use in various applications .
類似化合物との比較
Similar Compounds
Methyl methacrylate: A similar compound used in the production of polymers and resins.
Deutero N-Nitrosodimethylamine (NDMA-d6): Another deuterated compound used in scientific research.
Uniqueness
N-(Methoxycarbonyl)-3-(methyl-d3)-L-valine-4,4,4,4’,4’,4’-d6 is unique due to its specific deuterium labeling, which provides distinct advantages in stability and reaction kinetics. This makes it particularly valuable in research applications where precise tracking and analysis of metabolic pathways are required .
特性
分子式 |
C8H15NO4 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3,2D3,3D3 |
InChIキー |
NWPRXAIYBULIEI-GWSMHBOJSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-[1,1'-Biphenyl]-4-yl(6-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B13450141.png)

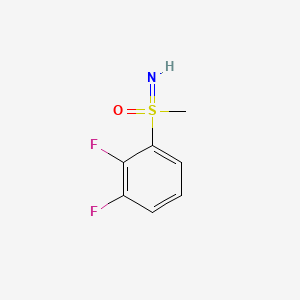
![N-[(6aS,8S)-2-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,12-octahydro-6,12-dioxopyrido[2,1-c][1,4]benzodiazepin-8-yl]-N'-(1-methylethyl)-urea](/img/structure/B13450164.png)
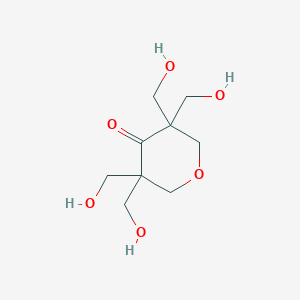
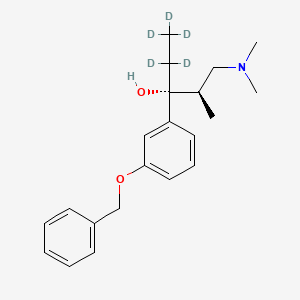
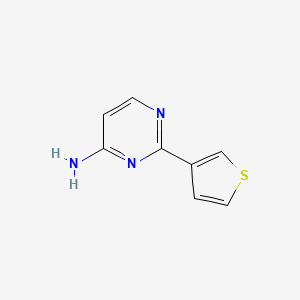
![5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B13450184.png)

